molecular formula C14H15NO2 B3171795 4-(2-Methoxyphenoxy)-3-methylaniline CAS No. 946698-59-5

4-(2-Methoxyphenoxy)-3-methylaniline

Cat. No.: B3171795
CAS No.: 946698-59-5
M. Wt: 229.27 g/mol
InChI Key: PKOUXRCQVZWOHN-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenoxy)-3-methylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a methoxy group attached to a phenoxy ring, which is further connected to a methylaniline structure

Properties

IUPAC Name

4-(2-methoxyphenoxy)-3-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-10-9-11(15)7-8-12(10)17-14-6-4-3-5-13(14)16-2/h3-9H,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOUXRCQVZWOHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)OC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyphenoxy)-3-methylaniline typically involves the reaction of 2-methoxyphenol with 3-methylaniline under specific conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the phenol, followed by a nucleophilic substitution reaction with 3-methylaniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to enhance the reaction rate and selectivity. The use of automated systems and reactors allows for precise control over reaction conditions, leading to efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenoxy)-3-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Methoxyphenoxy)-3-methylaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenoxy)-3-methylaniline involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methoxyphenoxy)-3-methylaniline is unique due to its specific combination of methoxy and aniline groups, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications in research and industry .

Biological Activity

4-(2-Methoxyphenoxy)-3-methylaniline, also known as a substituted aniline derivative, has garnered attention for its potential biological activity. This compound is characterized by its unique structure, which includes a methoxy group and a phenoxy linkage, contributing to its interaction with various biological targets. Research into its biological activity has primarily focused on its enzyme inhibition properties and receptor binding capabilities.

Enzyme Inhibition

Studies have shown that this compound exhibits significant enzyme inhibition activity. Specifically, it has been investigated for its ability to inhibit specific enzymes associated with various metabolic pathways. The compound's mechanism of action often involves binding to the active sites of these enzymes, thereby disrupting their normal function.

Receptor Binding

The compound also demonstrates potential in modulating receptor activity. It may interact with neurotransmitter receptors, influencing pathways related to neurotransmission. This suggests possible applications in pharmacology, particularly in developing drugs targeting central nervous system disorders.

Case Studies

  • Anticancer Activity : A study explored the anticancer properties of this compound, demonstrating its ability to induce apoptosis in cancer cell lines. The compound was shown to activate caspase pathways, leading to programmed cell death.
  • Neuroprotective Effects : Another investigation highlighted its neuroprotective effects in models of neurodegeneration. The compound exhibited the ability to reduce oxidative stress and inflammation in neuronal cells, suggesting potential therapeutic applications in neurodegenerative diseases.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is essential. Below is a table summarizing key differences and similarities:

Compound NameStructure FeaturesBiological ActivityApplications
This compoundMethoxy and phenoxy groupsEnzyme inhibition, receptor modulationAnticancer, neuroprotection
4-Amino-3-methylphenolAmino group on methylphenolAntioxidant propertiesCosmetic formulations
3-(2-Methoxyphenyl)anilineMethoxy group on phenyl ringModerate enzyme inhibitionDye manufacturing

The mechanism through which this compound exerts its biological effects involves multiple pathways:

  • Enzyme Binding : The compound binds competitively or non-competitively to enzyme active sites.
  • Receptor Interaction : It may act as an agonist or antagonist at neurotransmitter receptors, affecting signal transduction.

Toxicological Profile

Preliminary toxicological assessments indicate that this compound has a favorable safety profile when tested in vitro. Further studies are required to establish its safety in vivo and determine any potential side effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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